6-Methyl(perfluorohexyl) 2-methylprop-2-enoate
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Overview
Description
6-Methyl(perfluorohexyl) 2-methylprop-2-enoate is a specialized chemical compound known for its unique properties and applications. It is an ester derivative of methacrylic acid, characterized by the presence of a perfluorohexyl group, which imparts significant hydrophobic and oleophobic properties. This compound is widely used in various industrial applications, particularly in the production of surface protection agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl(perfluorohexyl) 2-methylprop-2-enoate typically involves the esterification of methacrylic acid with a perfluorohexyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity starting materials and stringent control of reaction parameters, such as temperature, pressure, and catalyst concentration, to achieve optimal results.
Chemical Reactions Analysis
Types of Reactions
6-Methyl(perfluorohexyl) 2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers with unique properties.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and perfluorohexyl alcohol.
Addition Reactions: The double bond in the methacrylate group can participate in addition reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Addition Reactions: Reagents such as hydrogen bromide or chlorine can be used for addition reactions under controlled conditions.
Major Products Formed
Polymerization: Polymers with high thermal stability and chemical resistance.
Hydrolysis: Methacrylic acid and perfluorohexyl alcohol.
Addition Reactions: Halogenated derivatives of the original compound.
Scientific Research Applications
6-Methyl(perfluorohexyl) 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers with unique surface properties.
Biology: Employed in the development of biocompatible coatings for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Mechanism of Action
The mechanism of action of 6-Methyl(perfluorohexyl) 2-methylprop-2-enoate primarily involves its ability to form stable polymers and coatings. The perfluorohexyl group provides exceptional hydrophobic and oleophobic properties, making it an effective barrier against water and oil. The methacrylate group allows for easy polymerization, enabling the formation of durable and chemically resistant materials.
Comparison with Similar Compounds
Similar Compounds
- 2-(Perfluorohexyl)ethyl methacrylate
- 1H,1H,2H,2H-Tridecafluoro-n-octyl methacrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
Uniqueness
6-Methyl(perfluorohexyl) 2-methylprop-2-enoate stands out due to its specific combination of a perfluorohexyl group and a methacrylate ester. This unique structure imparts superior hydrophobic and oleophobic properties compared to other similar compounds, making it highly effective in applications requiring extreme resistance to water and oil .
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptyl 2-methylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F12O2/c1-4(2)5(24)25-11(22,23)10(20,21)9(18,19)8(16,17)7(14,15)6(3,12)13/h1H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMKLIBXHCWZBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC(C(C(C(C(C(C)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201348427 |
Source
|
Record name | 6-Methyl(perfluorohexyl) 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201348427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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